molecular formula C7H7N5O2 B6200029 methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate CAS No. 2728251-56-5

methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Cat. No.: B6200029
CAS No.: 2728251-56-5
M. Wt: 193.2
InChI Key:
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Description

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyano-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.

    Medicine: It has shown promise as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.

    Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate involves the inhibition of CDKs. These enzymes play a critical role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminopyrazolo[3,4-d]pyrimidine
  • 1H-Pyrazolo[3,4-d]pyrimidine-4-ylamine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl ester group enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to its unsubstituted counterparts .

Properties

CAS No.

2728251-56-5

Molecular Formula

C7H7N5O2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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